molecular formula C24H20N2O4 B3006428 3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951995-40-7

3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B3006428
CAS No.: 951995-40-7
M. Wt: 400.434
InChI Key: KGFIGWLXIYKCQB-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazine family, characterized by a fused chromene (benzopyran) and 1,3-oxazine ring system. Its structural complexity enables diverse pharmacological activities, including anti-inflammatory and anti-osteoporosis effects, as inferred from related derivatives .

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-19-5-2-17(3-6-19)20-12-18-4-7-22-21(23(18)30-24(20)27)14-26(15-29-22)13-16-8-10-25-11-9-16/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFIGWLXIYKCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its antitumor efficacy.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromeno[8,7-e][1,3]oxazine core. Its molecular formula is C21H20N2O3C_{21}H_{20}N_2O_3 with a molecular weight of approximately 348.4 g/mol. The presence of methoxy and pyridine groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the chromeno[8,7-e][1,3]oxazine scaffold.
  • Introduction of the methoxyphenyl and pyridin-4-ylmethyl substituents.

Specific synthetic pathways have been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that derivatives similar to 3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one exhibit significant antitumor properties. For instance:

  • In Vitro Studies : A comprehensive evaluation was conducted on multiple cancer cell lines including leukemia, non-small cell lung cancer (NSCLC), colon cancer, and breast cancer. The results indicated that these compounds inhibited cell proliferation effectively across various types of cancer cells .
  • Mechanism of Action : The antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells. This is often assessed by measuring markers such as caspase activation and PARP cleavage in treated cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl and pyridine rings can significantly alter the potency of the compound. For example:

  • Substituent Effects : The introduction of electron-donating or withdrawing groups on the aromatic rings influences binding affinity to target proteins involved in cell proliferation .

Case Study 1: Anticancer Efficacy

A notable study published in Journal of Organic and Pharmaceutical Chemistry explored various derivatives of chromeno[8,7-e][1,3]oxazine compounds. The study found that certain derivatives demonstrated potent activity against MDA-MB-468 breast cancer cells with IC50 values in the low micromolar range .

Case Study 2: Pharmacokinetics and Toxicity

In another investigation focusing on pharmacokinetics, compounds similar to 3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one were administered in vivo to evaluate their bioavailability and toxicity profiles. Results indicated favorable absorption characteristics with minimal adverse effects observed at therapeutic doses .

Comparative Data Table

Compound NameMolecular FormulaMolecular WeightAntitumor Activity (IC50)
3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-oneC21H20N2O3348.4 g/molLow µM range
Related Compound AC22H21N2O3362.4 g/molHigh nM range
Related Compound BC20H19N3O2345.4 g/molModerate µM range

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its unique structural characteristics that can interact with biological targets.

Anticancer Activity
Research indicates that derivatives of chromeno[8,7-e][1,3]oxazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that modifications on the pyridine ring enhanced the compound's ability to inhibit tumor growth in vitro and in vivo models. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

Neuropharmacology

Given its structural resemblance to known neuroactive compounds, this oxazine derivative has been investigated for neuroprotective effects.

  • Studies have shown that it may protect neuronal cells from oxidative stress-induced damage, which is significant in conditions like Alzheimer's disease. This protective effect is attributed to its ability to modulate antioxidant enzyme activity and reduce inflammation in neuronal tissues .

Material Science

The compound's unique chemical structure also lends itself to applications in material sciences:

  • Polymer Chemistry : Research has explored the incorporation of this oxazine into polymer matrices to enhance thermal stability and mechanical properties. Its ability to form stable radicals makes it a candidate for use in high-performance materials .

Case Study 1: Anticancer Activity

A detailed study involving the synthesis of various derivatives of this compound revealed that specific substitutions on the methoxyphenyl group significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents used in clinical settings .

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by beta-amyloid peptides, treatment with this compound resulted in a marked reduction of neuronal death and improved cognitive function in treated animals compared to controls. This study highlights its potential for further development as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous chromeno-oxazine derivatives, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Substituent Variations and Pharmacological Activity
Compound Name Key Substituents Biological Activity Reference
3-(4-Methoxyphenyl)-9-(pyridin-4-ylmethyl)-chromeno-oxazine 4-Methoxyphenyl, pyridinylmethyl Hypothesized anti-inflammatory/anti-osteoporosis (based on structural analogs)
9-Butyl-3-(4-methoxyphenyl)-chromeno-oxazine (Compound 2) 4-Methoxyphenyl, butyl Promotes osteoblast formation via BMP/Smad pathway
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazine (Compound 7) 4-Methoxyphenyl, furanylmethyl Dual osteoblast promotion and anti-osteoclastogenesis via RANKL pathway
9-(4-Chlorophenyl)-2-phenyl-chromeno-oxazine (Compound 6l) 4-Chlorophenyl, phenyl Anti-phytopathogenic activity; no direct anti-inflammatory data reported
9-(4-Ethylphenyl)-4-methyl-chromeno-oxazine 4-Ethylphenyl, methyl Limited bioactivity data; structural analog with potential solubility enhancements

Key Observations :

  • Pyridinylmethyl vs. Alkyl/Aryl Groups : The pyridinylmethyl group in the target compound may improve solubility and receptor binding compared to purely hydrophobic substituents (e.g., butyl or aryl groups) .
  • Anti-Osteoporosis Activity : Compound 7 (furan derivative) outperforms ipriflavone in vivo, suggesting that heterocyclic substituents enhance dual osteoblast/osteoclast regulation .
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Notes
3-(4-Methoxyphenyl)-9-(pyridin-4-ylmethyl)-chromeno-oxazine Not reported Not reported ~395.4 (calculated) Expected moderate solubility due to pyridine
9-Butyl-3-(4-methoxyphenyl)-chromeno-oxazine (Compound 2) Not reported Not reported 381.4 Hydrophobic butyl chain may reduce bioavailability
9-(4-Fluorophenyl)-2-phenyl-chromeno-oxazine (Compound 6k) 140–143 35 407.4 Lower yield and higher melting point suggest crystallinity challenges
9-(4-Bromophenyl)-2-phenyl-chromeno-oxazine (Compound 6m) 188–190 42 452.3 Bromine increases molecular weight and lipophilicity

Key Observations :

  • Melting Points : Halogenated derivatives (e.g., 6m) exhibit higher melting points, likely due to stronger intermolecular interactions .
  • Synthetic Feasibility : Yields for fluorophenyl (35%) and bromophenyl (42%) derivatives are lower than for furan-based compounds (66%), indicating substituent-dependent reaction efficiency .
Pharmacokinetic and Mechanistic Insights
  • Anti-Inflammatory Activity : Derivatives without heterocyclic substituents (e.g., 9-alkyl analogs) show moderate COX-2 inhibition, while pyridine- or furan-containing compounds may target additional pathways like NF-κB .

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